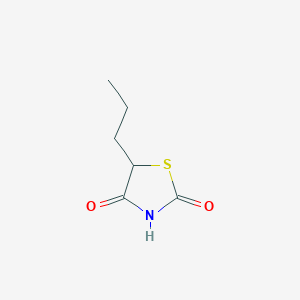
5-(Propyl)-2,4-thiazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Propyl)-2,4-thiazolidinedione is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. These compounds enhance insulin sensitivity and lower blood glucose levels, making them vital in managing type 2 diabetes.
- Mechanism of Action : By activating PPAR-γ, 5-(Propyl)-2,4-thiazolidinedione promotes the uptake of free fatty acids in adipose tissues and facilitates lipid storage, thereby improving insulin signaling pathways that are often disrupted in diabetic patients .
- Clinical Insights : Studies have shown that derivatives like this compound exhibit significant glucose-lowering effects. For instance, a study demonstrated that certain thiazolidinedione derivatives had improved potency compared to pioglitazone in animal models, showcasing their potential as effective antidiabetic agents .
Antimicrobial Properties
Recent research has explored the antimicrobial potential of thiazolidinedione derivatives.
- Synthesis and Evaluation : Various studies synthesized different analogs of this compound and evaluated their efficacy against a range of bacterial and fungal strains. Notably, certain derivatives demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .
- Case Study : In vitro assays revealed that specific thiazolidinedione derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential utility as antimicrobial agents .
Anti-inflammatory Effects
Thiazolidinediones also exhibit anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation.
- Research Findings : Compounds derived from this compound have been shown to modulate inflammatory pathways by reducing macrophage infiltration in adipose tissue and promoting an anti-inflammatory M2 phenotype .
- Applications : This anti-inflammatory action is particularly relevant in metabolic syndrome and obesity-related inflammation, where thiazolidinediones may help mitigate insulin resistance through their dual action on glucose metabolism and inflammation .
Antioxidant Activity
The antioxidant properties of thiazolidinediones contribute to their therapeutic profile.
- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including diabetes and cardiovascular disorders .
- Experimental Evidence : Recent studies have highlighted the ability of certain thiazolidinedione derivatives to enhance cellular antioxidant defenses, thereby providing protective effects against oxidative damage in cellular models .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of thiazolidinediones is crucial for developing more potent derivatives.
- Research Insights : Investigations into the SAR have revealed that modifications at specific positions on the thiazolidinedione scaffold can significantly impact pharmacological activity. For example, substituents at the 5-position have been correlated with enhanced PPAR-γ activation and improved antidiabetic effects .
- Table: Summary of SAR Findings
| Compound | Modification | Activity |
|---|---|---|
| This compound | Propyl group at position 5 | Enhanced PPAR-γ activation |
| Various Derivatives | Substituents at position 3 | Increased antimicrobial potency |
| Hybrid Compounds | Combination with triazole | Improved cytotoxicity profiles |
化学反応の分析
Microwave-Assisted Modifications
Microwave irradiation enhances reaction efficiency for TZD derivatives. A hypothetical route for 5-PTZD could involve:
-
Reactants : 2,4-Thiazolidinedione, propyl aldehyde, and a base (e.g., DIPEA or K₂CO₃).
Example Outcomes :
Functionalization via Urea/Amide Linkages
TZDs are often modified at the N3 position. For 5-PTZD, potential reactions include:
-
Urea Formation : Reacting 5-PTZD with isocyanates or carbodiimides.
-
Amide Coupling : Using EDCl/HOBt or DCC to link 5-PTZD to amines or carboxylic acids.
Antidiabetic Activity and PPAR-γ Binding
While 5-PTZD’s bioactivity is unreported, structurally similar TZDs exhibit:
-
PPAR-γ Activation : Hydrogen bonding with Tyr473/His323 and van der Waals interactions with hydrophobic residues (e.g., Leu330, Ile281) .
-
Insulin Sensitivity : Glucose uptake increased by 17–155% in βTC6 cells for pyrimidine-linked TZDs .
Key SAR Insights :
-
Polar Head : The TZD ring is critical for PPAR-γ binding.
-
Hydrophobic Tail : Propyl groups may enhance membrane permeability but reduce steric hindrance compared to aryl groups .
Challenges and Research Gaps
-
Synthetic Data : No experimental protocols or spectral data (IR, NMR) exist for 5-PTZD.
-
Biological Studies : Antidiabetic, antimicrobial, or cytotoxic profiles remain uncharacterized.
-
Thermodynamic Stability : Propyl substituents may alter crystallization behavior compared to arylidene-TZDs (e.g., mp 242–260°C for 5-benzylidene-TZD) .
Proposed Research Directions
-
Synthesis Optimization : Test ZnO nanoparticle catalysis under solvent-free conditions .
-
Structural Confirmation : Characterize via 1H/13C NMR (expected δ: TZD ring protons at 3.0–4.0 ppm, propyl CH₂ at 1.2–1.6 ppm) .
-
Docking Studies : Model 5-PTZD against PPAR-γ (PDB: 1ZGY) to predict binding affinity .
特性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC名 |
5-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H9NO2S/c1-2-3-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9) |
InChIキー |
ZTOYVUPKRWUHDW-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=O)NC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















